molecular formula C11H8N2O4 B2489235 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 65833-10-5

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2489235
CAS No.: 65833-10-5
M. Wt: 232.195
InChI Key: CCPWKCGMFGHEKP-UHFFFAOYSA-N
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Description

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with maleimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: 1-(4-methyl-3-aminophenyl)-1H-pyrrole-2,5-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-carboxy-3-nitrophenyl)-1H-pyrrole-2,5-dione.

Scientific Research Applications

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-1H-pyrrole-2,5-dione: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

    1-(4-nitrophenyl)-1H-pyrrole-2,5-dione: Lacks the methyl group, which may affect its solubility and interaction with biological targets.

    1-(3-nitrophenyl)-1H-pyrrole-2,5-dione: The position of the nitro group is different, leading to variations in its chemical and biological behavior.

Uniqueness

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPWKCGMFGHEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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